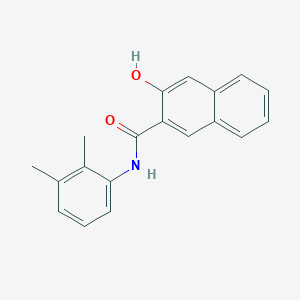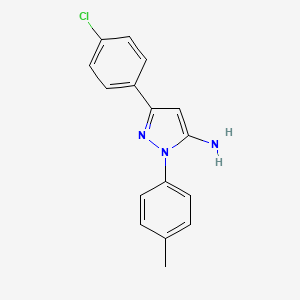![molecular formula C15H10N2O4 B5507842 benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime](/img/structure/B5507842.png)
benzo-1,4-quinone O-[(2-methyl-1,3-benzoxazol-7-yl)carbonyl]oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is related to benzo-1,4-quinone derivatives and benzoxazole compounds, known for their wide range of applications in organic synthesis and potential biological activities. These compounds are often explored for their unique chemical and physical properties, which make them valuable in the development of new materials, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Nicolaides et al. (1997) explored the thermal reactions of O-methyl o-quinone monoxime with methyl-, methylene-, and methine-substituted aromatic compounds, leading to the synthesis of benzo[d]oxazole and 1,4‐benzoxazine derivatives. This study illustrates the reactivity of o-quinone monoximes towards aromatic compounds, which could be relevant for synthesizing the compound of interest (Nicolaides et al., 1997).
Molecular Structure Analysis
Arsenyev et al. (2020) synthesized a sterically hindered o-benzoquinone derivative, elucidating its structure through various spectroscopic methods and X-ray diffraction. The study provides insight into the structural characterization techniques that could be applied to our compound of interest, highlighting the importance of understanding electronic configurations and molecular geometry (Arsenyev et al., 2020).
Chemical Reactions and Properties
Chemoselective reactions of 3-benzyloxy-1,2-o-quinone with organometallic reagents have been described by Miller et al. (2009), showcasing the potential for selective addition reactions that could be relevant for modifying the benzoxazole and quinone portions of the target compound (Miller et al., 2009).
Physical Properties Analysis
The study by Langis-Barsetti et al. (2018) on triptycene quinones and quinols delves into the crystalline structures and permeable properties of these compounds. It highlights the solid-state properties and the potential for redox activity, which could provide a foundation for understanding the physical characteristics of benzo-1,4-quinone derivatives (Langis-Barsetti et al., 2018).
Applications De Recherche Scientifique
Synthesis of Functionalized Aromatic Compounds
Research has demonstrated the synthesis of functionalized 4H-1,2-benzoxazine derivatives, highlighting their potential as intermediates for producing oxygen-functionalized aromatic compounds. The methodology allows for the introduction of various electron-withdrawing substituents on the benzene ring, suggesting a pathway for creating diverse aromatic compounds with potential applications in material science and pharmaceuticals (Nakamura, Uchiyama, & Ohwada, 2003).
Antioxidant and Anticorrosive Applications
Benzoxazinone derivatives have been explored for their antioxidant properties, specifically in the context of lubrication science. These compounds demonstrate the ability to decompose alkyl peroxide radicals, suggesting their utility as antioxidant additives in motor oils, which can enhance the longevity and performance of engine components (Hassan et al., 2011).
Mechanistic Insights into Quinone Cytotoxicity
Quinones, including benzoquinones, have been extensively studied for their cytotoxicity mechanisms, which are crucial in understanding their role in biological systems and potential therapeutic applications. Their reactivity and interactions with cellular components underline the importance of quinones in drug design, especially for anticancer and antibacterial agents (O'Brien, 1991).
Catalysis and Organic Transformations
Quinones have been implicated in catalytic processes, including the oxidative synthesis of benzimidazoles, quinoxalines, and benzoxazoles from primary amines. The application of ortho-quinone catalysis in these reactions showcases the versatility of quinones in facilitating the construction of heterocyclic compounds, which are fundamental structures in numerous pharmaceuticals (Zhang, Qin, Zhang, Luo, 2017).
Environmental and Oxidative Studies
The activation of peroxymonosulfate by benzoquinone for the degradation of pollutants like sulfamethoxazole highlights the environmental applications of quinone-based reactions. Such processes offer a novel nonradical oxidation mechanism, potentially contributing to the development of more efficient water treatment methods (Zhou et al., 2015).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 2-methyl-1,3-benzoxazole-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c1-9-16-13-4-2-3-12(14(13)20-9)15(19)21-17-10-5-7-11(18)8-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIXMIQURJXKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC(=C2O1)C(=O)ON=C3C=CC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-chlorophenyl)-N-methyl-N-[2-(1-methyl-1H-pyrazol-4-yl)ethyl]-2-furamide](/img/structure/B5507781.png)


![2-amino-4-[4-(diethylamino)phenyl]-6-methoxy-3,5-pyridinedicarbonitrile](/img/structure/B5507797.png)
![4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-(5-phenyl-1,3,4-thiadiazol-2-yl)piperidine](/img/structure/B5507803.png)
![2,2-dimethyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)propanamide](/img/structure/B5507804.png)
![{3-[1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]phenyl}methanol](/img/structure/B5507821.png)
![N'-[3-(benzyloxy)benzylidene]-2-methyl-3-furohydrazide](/img/structure/B5507826.png)

![9-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5507836.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]propanamide](/img/structure/B5507845.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)-2-methylpropyl]-4-piperidinecarboxamide](/img/structure/B5507847.png)
![(1S*,5R*)-3-(cyclobutylcarbonyl)-6-(5-methoxy-2-furoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5507854.png)